molecular formula C11H18N6O2 B2643001 N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine CAS No. 497063-57-7

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2643001
CAS No.: 497063-57-7
M. Wt: 266.305
InChI Key: XESXXENZNNWCNV-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine is a nitropyrimidine derivative characterized by a 5-nitro group and substituted amino groups at positions 4 and 6 of the pyrimidine ring. The N4 substituent is a (1-ethylpyrrolidin-2-yl)methyl group, introducing a cyclic amine moiety with a branched ethyl chain. This structural complexity distinguishes it from simpler 5-nitropyrimidine-4,6-diamine analogs and may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-2-16-5-3-4-8(16)6-13-11-9(17(18)19)10(12)14-7-15-11/h7-8H,2-6H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXXENZNNWCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with appropriate catalysts.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine exhibit promising anticancer properties. Research has shown that derivatives of nitropyrimidines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that nitropyrimidine derivatives showed significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments conducted on related nitropyrimidines revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects. The findings indicated that certain structural modifications enhanced the compound's potency against breast and colon cancer cells, suggesting a pathway for developing new anticancer agents .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response, with significant inhibition observed at higher concentrations. This research supports the potential use of nitropyrimidines as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Substituent Comparisons

Table 1: Key Structural Features of 5-Nitropyrimidine-4,6-diamine Derivatives

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight Key Features
N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine N4: (1-Ethylpyrrolidin-2-yl)methyl C12H19N7O2 301.33 g/mol Cyclic amine substituent; potential for enhanced hydrogen bonding
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) N4/N6: Ethyl C8H13N5O2 211.22 g/mol Linear alkyl chains; lower steric hindrance
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine N4: 3,4-Dimethylphenyl; Position 2: 4-ethylpiperazinyl C19H25N7O2 383.45 g/mol Aromatic and piperazinyl substituents; increased lipophilicity
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine N4/N6: Phenyl C16H13N5O2 307.31 g/mol Aromatic substituents; planar structure
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine N4: sec-Butyl C8H13N5O2 211.22 g/mol Branched alkyl chain; moderate steric effects
5-Nitropyrimidine-4,6-diamine (Parent compound) N4/N6: Hydrogen C4H5N5O2 155.11 g/mol Unsubstituted; high reactivity for further derivatization

Key Observations :

  • This may improve solubility in polar solvents or interactions with biological targets .
  • Steric hindrance : Bulkier substituents (e.g., piperazinyl in or pyrrolidinyl in the target compound) may reduce crystallization efficiency, as seen in lower yields for complex analogs (e.g., 5h in : 30% yield vs. 95% for simpler 5f).
Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Compound Name Melting Point (°C) Yield (%) Solubility Trends
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) 84–86 89 Likely soluble in organic solvents (e.g., ethanol)
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) 159–161 95 Low aqueous solubility due to aromatic substituents
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine Not reported Not reported Moderate solubility (branched alkyl chain)
5-Nitropyrimidine-4,6-diamine Not reported Not reported High reactivity; likely soluble in polar aprotic solvents

Key Observations :

  • Melting points: Simpler alkyl-substituted derivatives (e.g., 5k) exhibit lower melting points (84–86°C) compared to aromatic analogs (e.g., 5f: 159–161°C), reflecting weaker intermolecular forces in non-aromatic compounds . The target compound’s cyclic amine may result in a melting point intermediate between these values.
  • Solubility : The pyrrolidinylmethyl group’s polarity could enhance aqueous solubility relative to aromatic derivatives (e.g., ), though steric effects may offset this advantage.

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H13N5O2
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 10320-42-0

The structure includes a nitro group and a pyrimidine ring, which are known to influence its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
  • Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

In Vitro Studies

Several in vitro studies have investigated the biological activity of this compound:

  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Cell LineIC50 (µM)
A549 (Lung)15
HeLa (Cervical)25
MCF7 (Breast)30

In Vivo Studies

In vivo studies have provided insights into the compound's therapeutic potential:

  • Anti-inflammatory Activity : Animal models have demonstrated that this compound significantly reduces inflammation markers, suggesting potential use in treating inflammatory diseases .

Case Studies

A notable case study involved a patient with chronic inflammatory conditions who was administered this compound as part of a clinical trial. The results indicated a marked improvement in symptoms and a reduction in inflammatory biomarkers over a six-week period .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Its antiproliferative effects suggest potential as an adjunct therapy in oncology.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.
  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions such as depression or anxiety.

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